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Compound of Interest

Compound Name: 1-Ethyl-4-fluorobenzene

Cat. No.: B1585034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
aromatic compound 1-Ethyl-4-fluorobenzene. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a
clear and structured format for easy reference and comparison. This document also outlines
standardized experimental protocols for the acquisition of such spectra and includes
visualizations to illustrate the molecular structure and analytical workflow.

Spectroscopic Data Summary

The empirical formula for 1-Ethyl-4-fluorobenzene is CsHoF, and its molecular weight is
124.16 g/mol . The spectroscopic data presented below provides confirmation of its molecular
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule.

The *H NMR spectrum of 1-Ethyl-4-fluorobenzene is characterized by signals corresponding
to the ethyl group and the aromatic protons. The aromatic region displays a complex splitting
pattern due to the fluorine substituent.
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Ar-H (ortho to
7.16-7.11 m - 2H

ethyl)

Ar-H (ortho to
7.01-6.95 m - 2H )

fluorine)
2.62 q 7.6 2H -CHa-
1.22 t 7.6 3H -CHs

Note: The aromatic protons often appear as two overlapping multiplets due to second-order
effects and coupling with fluorine.

The proton-decoupled 13C NMR spectrum provides information on the different carbon
environments within the molecule.

Chemical Shift (8) ppm Assighment

161.5 (d, J = 243.5 Hz) C-F

138.2 (d, J=3.1 Hz) C-CH2CHs

129.5(d, J=7.7 H2) CH (ortho to ethyl)
115.1(d, J=21.2 Hz) CH (ortho to fluorine)
28.1 -CHz-

15.8 -CHs

Note: The carbon attached to fluorine and the adjacent carbons show splitting (doublet, d) due
to coupling with the °F nucleus.

Infrared (IR) Spectroscopy
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The IR spectrum reveals the presence of characteristic functional groups and the overall
fingerprint of the molecule.

Wavenumber (cm~?) Intensity Assignment

C-H stretching (aromatic and

3050 - 2850 Medium-Strong ) ]
aliphatic)
1605, 1510, 1450 Strong C=C stretching (aromatic ring)
1225 Strong C-F stretching
C-H bending (para-
825 Strong 9(p

disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The data presented here is for Electron lonization (El) Mass Spectrometry.[1]

mlz Relative Intensity (%) Assignment

124 45 [M]* (Molecular lon)
109 100 [M-CHs]*

91 15 [C7H7]* (Tropylium ion)
83 10

77 8 [CeHs]*

Experimental Protocols

While specific acquisition parameters for the presented data are not available, the following
describes standard methodologies for obtaining high-quality spectroscopic data for small
organic molecules like 1-Ethyl-4-fluorobenzene.

NMR Spectroscopy
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e Sample Preparation: A sample of 5-25 mg of 1-Ethyl-4-fluorobenzene is typically dissolved
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, acetone-de, or DMSO-ds)
in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an
internal standard for chemical shift referencing (& = 0.00 ppm).

e 1H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR
spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good
signal-to-noise ratio.

e 13C NMR Acquisition: Due to the lower natural abundance and sensitivity of the 13C nucleus,
a larger number of scans (often several hundred to thousands) are required. Proton
decoupling is typically employed to simplify the spectrum to single lines for each unique
carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 1-Ethyl-4-fluorobenzene, the spectrum is most
commonly obtained using the neat liquid. A thin film of the liquid is placed between two salt
plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a drop of the liquid is placed directly on the ATR crystal.

» Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first
and automatically subtracted from the sample spectrum. The data is typically collected over
a range of 4000-400 cm~1,

Mass Spectrometry (MS)

o Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass
spectrometer via a gas chromatography (GC-MS) system or by direct injection.

 lonization: Electron lonization (El) is a common method for small, relatively non-polar
molecules. In this technique, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the
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abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of 1-Ethyl-4-fluorobenzene and a
generalized workflow for its spectroscopic analysis.
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Caption: Molecular structure of 1-Ethyl-4-fluorobenzene.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1585034?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585034?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C459472&Mask=200
https://www.benchchem.com/product/b1585034#spectroscopic-data-for-1-ethyl-4-fluorobenzene-nmr-ir-ms
https://www.benchchem.com/product/b1585034#spectroscopic-data-for-1-ethyl-4-fluorobenzene-nmr-ir-ms
https://www.benchchem.com/product/b1585034#spectroscopic-data-for-1-ethyl-4-fluorobenzene-nmr-ir-ms
https://www.benchchem.com/product/b1585034#spectroscopic-data-for-1-ethyl-4-fluorobenzene-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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